4-(3-Chloro-3a,7a-dihydro-1H-indole-6-sulfonyl)benzoic acid
CAS No.: 919792-62-4
Cat. No.: VC16949019
Molecular Formula: C15H12ClNO4S
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919792-62-4 |
|---|---|
| Molecular Formula | C15H12ClNO4S |
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 4-[(3-chloro-3a,7a-dihydro-1H-indol-6-yl)sulfonyl]benzoic acid |
| Standard InChI | InChI=1S/C15H12ClNO4S/c16-13-8-17-14-7-11(5-6-12(13)14)22(20,21)10-3-1-9(2-4-10)15(18)19/h1-8,12,14,17H,(H,18,19) |
| Standard InChI Key | LRKKKAWJOWOVMN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2C1C(=CN2)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(3-Chloro-3a,7a-dihydro-1H-indole-6-sulfonyl)benzoic acid consists of three key components:
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3-Chloro-3a,7a-dihydro-1H-indole: A partially hydrogenated indole derivative with chlorine at position 3. The "3a,7a-dihydro" designation indicates saturation at the 3a-7a bond, reducing the indole’s aromaticity while retaining its heterocyclic framework .
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Sulfonyl Bridge: A -SO2- group linking the indole to the benzoic acid moiety, enhancing electronic conjugation and potential hydrogen-bonding interactions .
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4-Carboxybenzene: A benzoic acid group at the para position, contributing to solubility and enabling salt formation or derivatization .
Table 1: Key Molecular Descriptors
Synthesis and Reaction Pathways
Core Synthetic Strategies
The compound’s synthesis likely involves sequential functionalization of the indole scaffold:
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Indole Hydrogenation: Partial hydrogenation of indole to 3a,7a-dihydro-1H-indole using catalytic hydrogenation (e.g., H2/Pd-C) .
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Chlorination: Electrophilic substitution at position 3 using Cl2 or N-chlorosuccinimide (NCS) .
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Sulfonylation: Reaction with sulfonyl chloride (e.g., 4-carboxybenzenesulfonyl chloride) under basic conditions (e.g., pyridine) .
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield (Est.) | Reference Basis |
|---|---|---|---|
| 1 | Indole, H2 (1 atm), 10% Pd/C, EtOH, 25°C | 85% | |
| 2 | NCS, DMF, 0°C → rt, 12 h | 72% | |
| 3 | 4-Carboxybenzenesulfonyl chloride, pyridine, DCM, 0°C → rt | 65% |
Side Reactions and Optimization
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Oxidation Risks: The dihydroindole intermediate may oxidize to aromatic indole under acidic or oxidative conditions, necessitating inert atmospheres .
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Sulfonyl Group Hydrolysis: Excess base or prolonged reaction times could hydrolyze the sulfonyl linkage, requiring strict temperature control .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited solubility in water (estimated <1 mg/mL at 25°C) due to the hydrophobic indole and sulfonyl groups. Solubility improves in polar aprotic solvents (e.g., DMSO, DMF) .
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pH Sensitivity: The benzoic acid moiety (pKa ~4.2) enables salt formation in basic media, enhancing solubility .
Spectroscopic Characterization
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